An In-depth Technical Guide to the Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from Methyl Anthranilate
An In-depth Technical Guide to the Synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from Methyl Anthranilate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-[(chloroacetyl)amino]benzoate, a valuable intermediate in pharmaceutical and organic synthesis. The document details the N-acylation of methyl anthranilate with chloroacetyl chloride, offering in-depth insights into the reaction mechanism, a meticulously developed experimental protocol, and critical safety considerations. Furthermore, it outlines robust methods for the purification and analytical characterization of the final product, ensuring researchers and drug development professionals can achieve high purity and yield. The causality behind experimental choices is explained, grounding the protocol in established chemical principles to ensure reproducibility and success.
Introduction: Significance and Synthetic Strategy
Methyl 2-[(chloroacetyl)amino]benzoate serves as a key building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a reactive α-chloroacetamide group, which is a versatile handle for subsequent nucleophilic substitutions, enabling the construction of more complex molecular architectures.[1] The parent compound, methyl anthranilate, is a readily available and cost-effective starting material, making this synthetic route economically viable for large-scale production.[2][3]
The core of this synthesis is the N-acylation of the primary amine of methyl anthranilate with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is known for its efficiency and high yields.[1] The strategic choice of chloroacetyl chloride as the acylating agent is twofold: its high reactivity ensures a rapid and complete conversion, and the resulting chloro-functionalized amide provides a reactive site for further molecular elaboration.[1]
Reaction Mechanism: A Tale of Nucleophiles and Electrophiles
The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine in methyl anthranilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base, either an added scavenger or another molecule of methyl anthranilate, then deprotonates the nitrogen to yield the final product, Methyl 2-[(chloroacetyl)amino]benzoate, and a hydrochloride salt.
Detailed Experimental Protocol
This protocol has been optimized for high yield and purity. The rationale behind each step is provided to ensure a thorough understanding of the process.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) | Purpose |
| Methyl Anthranilate | ≥99% | Sigma-Aldrich | Starting Material |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | Acylating Agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent |
| Triethylamine (TEA) | ≥99.5%, distilled | Acros Organics | HCl Scavenger |
| Saturated NaHCO₃ soln. | ACS Reagent | LabChem | Aqueous Workup |
| Brine (Saturated NaCl) | ACS Reagent | LabChem | Aqueous Workup |
| Anhydrous MgSO₄ | ACS Reagent | VWR | Drying Agent |
| Round-bottom flask | 250 mL, 2-neck | Kimble | Reaction Vessel |
| Addition Funnel | 100 mL | Pyrex | Controlled Reagent Addition |
| Magnetic Stirrer/Hotplate | - | IKA | Agitation & Temp. Control |
| Ice Bath | - | - | Temperature Control |
| Rotary Evaporator | - | Büchi | Solvent Removal |
| Filtration Apparatus | - | - | Product Isolation |
Step-by-Step Methodology
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Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of chloroacetyl chloride.[4]
-
Base Addition: Add triethylamine (TEA) (1.1 eq) to the cooled solution. TEA acts as an HCl scavenger, neutralizing the hydrochloric acid byproduct of the reaction and preventing the protonation of the starting amine.[5]
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. The bicarbonate wash removes any excess acid, and the brine wash aids in the separation of the aqueous and organic layers.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure Methyl 2-[(chloroacetyl)amino]benzoate as a white to off-white solid.[6]
Safety and Handling: A Culture of Caution
Working with chloroacetyl chloride requires strict adherence to safety protocols due to its highly toxic, corrosive, and moisture-sensitive nature.[4][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles. A face shield is also recommended.[4]
-
Ventilation: All manipulations involving chloroacetyl chloride must be performed in a well-ventilated chemical fume hood.
-
Handling: Chloroacetyl chloride reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4][7] It is imperative to use dry glassware and anhydrous solvents. Store the reagent under an inert atmosphere, such as nitrogen.
-
Spill and Waste: In case of a spill, neutralize with a suitable absorbent material (e.g., sodium bicarbonate or a commercial spill kit) and dispose of it as hazardous waste. Do not use water to clean up spills.[8] All waste containing chloroacetyl chloride or its byproducts must be disposed of according to institutional and local regulations.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek medical attention.
Purification and Characterization: Ensuring Product Integrity
Purification by Recrystallization
Recrystallization is an effective method for purifying the solid product. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. An ethanol/water mixture is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Analytical Characterization
The identity and purity of the synthesized Methyl 2-[(chloroacetyl)amino]benzoate should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.7 (s, 1H, NH), ~8.0 (dd, 1H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.1 (m, 2H, Ar-H), 4.3 (s, 2H, CH₂), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O, ester), ~165 (C=O, amide), ~140 (Ar-C), ~134 (Ar-C), ~131 (Ar-C), ~123 (Ar-C), ~121 (Ar-C), ~115 (Ar-C), ~52 (OCH₃), ~43 (CH₂) |
| IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1580, ~1530 (C=C stretch, aromatic) |
| Melting Point | Literature values should be consulted for comparison. |
Conclusion
The synthesis of Methyl 2-[(chloroacetyl)amino]benzoate from methyl anthranilate via N-acylation with chloroacetyl chloride is a robust and efficient transformation. By understanding the underlying chemical principles, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate in high yield and purity. The detailed characterization data provides the necessary confirmation of the product's identity and integrity, paving the way for its successful application in further synthetic endeavors within the realms of pharmaceutical and materials science.
References
-
ChemTrack.org. Safety Guideline - Chloroacetyl chloride.
-
CDH Fine Chemical. Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Sigma-Aldrich. SAFETY DATA SHEET - Chloroacetyl chloride.
-
Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.
-
New Jersey Department of Health. HAZARD SUMMARY - CHLOROACETYL CHLORIDE.
-
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.
-
Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
-
NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-.
-
PubMed. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli.
-
Wikipedia. Methyl anthranilate.
-
ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
-
NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
-
Indian Journal of Chemistry. Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives.
-
Rasayan Journal of Chemistry. A facile amidation of chloroacetyl chloride using DBU.
-
ChemicalBook. Methyl anthranilate synthesis.
-
ChemicalBook. Anthranilic acid(118-92-3) IR Spectrum.
-
ChemicalBook. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum.
-
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
-
Google Patents. CN101948400A - Preparation method of methyl anthranilate.
-
PrepChem.com. Preparation of methyl anthranilate.
-
ResearchGate. FTIR Spectra of anthranilic acid and Ag (I) complex 3.
-
ResearchGate. How methyl anthranilate can be separated from reaction mixture?
-
Semantic Scholar. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.
-
ResearchGate. Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet.
-
Benchchem. Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate.
-
The Italian Association of Chemical Engineering. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate.
-
Google Patents. CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
-
Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
-
ResearchGate. (PDF) Methyl 2-(3-chlorobenzamido)benzoate.
-
Google Patents. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. lobachemie.com [lobachemie.com]
- 8. nj.gov [nj.gov]
